molecular formula C23H26N2OS B2634508 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 681279-44-7

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2634508
CAS No.: 681279-44-7
M. Wt: 378.53
InChI Key: UGWHXDXDWMDYOE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name This compound is derived through systematic substitution rules:

  • Parent chain identification : The core structure is ethanone (a two-carbon ketone).
  • Substituent prioritization :
    • Position 1 : A pyrrolidin-1-yl group (a five-membered saturated ring containing four carbon atoms and one nitrogen atom) is attached to the carbonyl carbon.
    • Position 2 : A thioether group (-S-) bridges the ethanone to an indole ring.
  • Indole substitution :
    • The indole’s 1-position is substituted with a 2,5-dimethylbenzyl group (a benzyl ring with methyl groups at positions 2 and 5).
    • The 3-position of the indole is linked to the thioether.

This naming convention adheres to IUPAC guidelines by prioritizing functional groups in the order of decreasing seniority: ketone > thioether > amine (pyrrolidine) .

Table 1: Functional Group Hierarchy in IUPAC Nomenclature

Functional Group Position Seniority
Ethanone (ketone) Core Highest
Thioether C2 Moderate
Pyrrolidine C1 Low

Structural Relationship to Indole-Thioether Pharmacophores

The indole-thioether scaffold is a hallmark of bioactive molecules, particularly in oncology and neurology. Key structural and functional correlations include:

  • Indole moiety :

    • The indole ring system is a privileged structure in medicinal chemistry due to its ability to interact with hydrophobic pockets in enzymes and receptors. Its planar aromaticity facilitates π-π stacking with biological targets .
    • Substitution at the 3-position (thioether linkage) enhances metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to oxidative cleavage .
  • Thioether bridge :

    • The -S- group introduces conformational flexibility while maintaining electronic interactions. This balance is critical for optimizing ligand-receptor binding kinetics .
    • In analogs like 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone , the benzyl group’s substitution pattern (e.g., 2,5-dimethyl vs. 4-methyl) modulates lipophilicity and steric bulk, influencing membrane permeability .

Table 2: Comparative Pharmacophoric Features of Indole-Thioether Derivatives

Compound Indole Substitution Thioether Linkage Biological Target
Target compound 2,5-dimethylbenzyl Ethanone-linked Hypothesized kinase inhibition
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone 3-nitrobenzyl Ethanone-linked Antimicrobial activity
1-(Azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone 2,5-dimethylbenzyl Ethanone-linked Enzyme modulation

Comparative Analysis with Analogous Pyrrolidinyl Ethanone Derivatives

Pyrrolidine-containing ethanones are studied for their pharmacokinetic and synthetic versatility. Key comparisons include:

  • Pyrrolidine vs. azepane rings :

    • Replacing the azepane (7-membered ring) in 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone with pyrrolidine (5-membered ring) reduces ring strain and enhances conformational rigidity. This modification may improve target selectivity due to restricted rotational freedom .
  • Substituent effects on solubility :

    • The 2,5-dimethylbenzyl group in the target compound increases lipophilicity (logP ≈ 3.8 predicted) compared to derivatives with polar nitro groups (e.g., 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone , logP ≈ 2.1) .

Table 3: Physicochemical Properties of Pyrrolidinyl Ethanone Analogs

Compound Molecular Weight (g/mol) Predicted logP Ring Size
Target compound 408.5 3.8 5-membered
1-(Azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone 422.6 4.1 7-membered
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone 409.5 2.1 5-membered
  • Synthetic accessibility :
    • The target compound’s synthesis likely parallels routes used for 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone , involving: a. Alkylation of indole at the 1-position using 2,5-dimethylbenzyl bromide. b. Thioether formation via nucleophilic substitution at the 3-position. c. Coupling with pyrrolidine via amide or ketone linkages.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-17-9-10-18(2)19(13-17)14-25-15-22(20-7-3-4-8-21(20)25)27-16-23(26)24-11-5-6-12-24/h3-4,7-10,13,15H,5-6,11-12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWHXDXDWMDYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with an appropriate thiol, such as ethanethiol, under basic conditions.

    Pyrrolidine Ring Addition: The final step involves the reaction of the thioether intermediate with pyrrolidine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound is being investigated for its pharmacological properties, particularly its anti-inflammatory and anticancer activities. Research indicates that the indole core is associated with various therapeutic effects, making this compound a candidate for further studies in cancer treatment and inflammation management .

Mechanism of Action
The mechanism through which 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The indole structure may modulate enzyme activity or receptor function, while the thioether linkage could enhance binding affinity.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. The synthesis typically involves multiple steps, including the formation of the indole core via Fischer indole synthesis and subsequent modifications to introduce the thioether linkage and pyrrolidine ring.

Biological Studies

Interactions with Biological Targets
In biological research, this compound is utilized to explore its interactions with biological targets. Studies aim to understand how this compound interacts with enzymes or receptors, potentially leading to insights into its therapeutic applications .

Industrial Applications

While specific industrial applications are less documented, the compound's synthetic versatility suggests potential use in the development of new materials or as an intermediate in pharmaceutical manufacturing.

Case Studies and Research Findings

Research has highlighted several case studies that demonstrate the efficacy of similar compounds in therapeutic contexts:

  • Anticancer Activity : A study focusing on indole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. The structural similarities between these derivatives and this compound suggest it may exhibit comparable anticancer properties .
  • Anti-inflammatory Effects : Investigations into compounds with similar thioether linkages have revealed their potential to modulate inflammatory pathways effectively. This positions this compound as a candidate for further exploration in inflammatory disease models.
  • Neuropharmacology : Research into related compounds has indicated potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Mechanism of Action

The mechanism by which 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The thioether linkage and pyrrolidine ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against key analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Key Structural Features Pharmacological Notes Synthesis & Analytical Methods
Target Compound : 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone Indole + 2,5-dimethylbenzyl, thioether, pyrrolidinyl-ethanone Hypothesized CNS activity due to cathinone-like terminal group; enhanced metabolic stability from thioether Likely involves chalcone-like condensation and thiol-alkylation (extrapolated from )
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () Indene core, phenyl-pyrrolidinyl ethanone Confirmed psychoactive effects (cathinone derivative); lacks thioether, increasing susceptibility to oxidation Synthesized via Michael addition; characterized via HRMS, NMR, X-ray crystallography
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Indole + pyrazole hybrid, methanone linker Anticancer/antimicrobial activity reported; oxygen-based linker may reduce stability vs. thioether Chalcone-derived cyclization with nicotinic acid hydrazide; purified via recrystallization
1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one () Pyrrole + imidazole-thioether, dimethyl substituents Unreported bioactivity; structural simplicity may limit receptor affinity vs. indole analogs Thioether formation via nucleophilic substitution; analyzed via LC-MS and NMR

Key Comparative Insights :

Indole vs.

Thioether vs. Oxygen-Based Linkers : The sulfur bridge in the target compound likely enhances resistance to enzymatic degradation compared to the oxygen-linked analogs in , which may explain prolonged in vivo activity .

Analytical Challenges : Structural confirmation of such complex molecules requires advanced techniques, including X-ray crystallography (as facilitated by SHELX software in ) and high-resolution mass spectrometry .

Research Implications and Gaps

Future studies should prioritize:

  • Synthetic Optimization : Adapting chalcone and thiol-alkylation routes () for scalable production .
  • In Silico Screening: Molecular docking studies to predict receptor targets (e.g., monoamine transporters) based on cathinone-like motifs .
  • Regulatory Vigilance : Proactive identification in forensic settings using HRMS/NMR pipelines, as highlighted in .

This comparative analysis underscores the interplay between structural novelty and bioactivity in heterocyclic drug design, emphasizing the need for interdisciplinary collaboration in chemistry, pharmacology, and forensic science.

Biological Activity

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound notable for its complex structure and potential biological activities. This compound is categorized as a thioamide and features an indole core, which is often associated with various pharmacological properties, including anti-inflammatory and anticancer effects. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Molecular Structure

The molecular formula of the compound is C23H26N2OSC_{23}H_{26}N_{2}OS, with a molecular weight of approximately 406.55 g/mol. The structure includes:

  • An indole moiety
  • A thioether linkage
  • A pyrrolidine ring

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The indole core is known for its role in modulating signaling pathways that are critical in inflammation and cancer progression. The thioether and pyrrolidine components may enhance binding affinity and specificity to target sites.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study found that related indole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting similar potential for this compound .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are hypothesized to be linked to its ability to inhibit specific pro-inflammatory pathways. Similar thioamide compounds have been shown to reduce cytokine production in various models, indicating that this compound may exert similar effects .

Case Studies and Research Findings

StudyFindings
In vitro cytotoxicity study Evaluated against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells; showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Mechanism of action Indicated involvement in apoptosis induction in cancer cells through cell cycle arrest mechanisms .
Anti-inflammatory assays Demonstrated reduction in TNF-alpha and IL-6 levels in macrophage models .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Alkylation : Introducing the 2,5-dimethylbenzyl group via alkylation reactions.
  • Thioether Formation : Reacting the indole derivative with thiols under basic conditions.

Each step requires careful optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and what critical steps ensure regioselectivity?

Methodological Answer: A three-step synthesis is typical:

Indole alkylation : React 2,5-dimethylbenzyl chloride with indole under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyl group at the indole 1-position .

Thioether formation : Treat the 3-bromoindole intermediate with a thiol nucleophile (e.g., thiourea) under reflux to install the thioether moiety .

Ethanone functionalization : Couple the thioindole with 1-(pyrrolidin-1-yl)ethanone via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt .
Critical Considerations :

  • Regioselectivity in indole alkylation requires careful control of temperature (<100°C) and stoichiometry to avoid over-alkylation .
  • Microwave-assisted synthesis (150°C, 20 hrs) improves yields for pyrrolidine coupling .

Q. Q2. How can researchers optimize reaction yields when introducing the pyrrolidin-1-yl moiety?

Advanced Strategy :

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic substitution .
  • Employ microwave irradiation (e.g., 150°C, 0.25 M n-butanol) to reduce reaction time from days to hours while maintaining >90% purity .
  • Add K₂CO₃ as a base to deprotonate intermediates and drive the reaction to completion .

Structural Characterization

Q. Q3. What crystallographic techniques are recommended for resolving this compound’s conformation?

Methodology :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, with parameters like Rfactor<0.07R_{\text{factor}} < 0.07 and data-to-parameter ratios >13:1 to ensure accuracy .
  • Twinning analysis : Apply SHELXD for high-resolution data to address potential crystal twinning, common in flexible pyrrolidine derivatives .

Q. Q4. How can NMR spectroscopy distinguish between rotational isomers in the pyrrolidine ring?

Advanced Approach :

  • Conduct VT-NMR (Variable Temperature NMR) in DMSO-d6d_6: Monitor coalescence of pyrrolidine proton signals (e.g., δ 3.3–3.0 ppm) at 25–80°C to estimate rotational barriers .
  • Use 13C^{13}\text{C}-DEPT135** to confirm quaternary carbons and assign stereoelectronic effects .

Biological Activity & Assays

Q. Q5. How can researchers evaluate this compound’s potential as an NMDA receptor antagonist?

Experimental Design :

  • Perform [³H]ifenprodil competition assays : Incubate with GluN2B-containing NMDA receptors and measure IC₅₀ values (typical range: 10–100 nM for indole derivatives) .
  • Validate selectivity via patch-clamp electrophysiology in HEK293 cells expressing GluN2A/GluN2B subtypes .

Q. Q6. What in silico methods predict this compound’s binding affinity to USP14 or similar targets?

Computational Workflow :

Molecular docking : Use AutoDock Vina with USP14’s catalytic domain (PDB: 4X0L) and prioritize poses with hydrogen bonds to Cys114 and Tyr176 .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Calculate topological polar surface area (TPSA) (e.g., ~62 Ų) to predict blood-brain barrier permeability .

Stability & Degradation

Q. Q7. What storage conditions minimize thioether oxidation in this compound?

Best Practices :

  • Store under argon at –20°C in amber vials to prevent photodegradation .
  • Add BHT (0.01% w/v) as an antioxidant in stock solutions (DMSO or ethanol) .

Q. Q8. How can researchers identify decomposition products under accelerated stability testing?

Analytical Protocol :

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect sulfoxide (m/z +16) and indole cleavage products .
  • TGA/DSC : Monitor thermal degradation above 200°C to correlate with mass loss events .

Data Contradictions & Validation

Q. Q9. How to address discrepancies in reported IC₅₀ values across NMDA receptor assays?

Troubleshooting :

  • Confirm receptor subtype purity via qPCR (e.g., GluN2B vs. GluN2A mRNA levels) .
  • Standardize buffer conditions (e.g., 1 mM Mg²⁺ to block non-specific binding) .

Q. Q10. What orthogonal methods validate computational predictions of metabolic stability?

Validation Pipeline :

Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quantify parent compound via LC-UV .

CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to identify enzyme-specific degradation .

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